{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one
Description
{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a phenyl ring substituted with a dioxaborolane moiety, and an imino-lambda6-sulfanyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the compound.
Properties
Molecular Formula |
C15H22BNO3S |
|---|---|
Molecular Weight |
307.2 g/mol |
IUPAC Name |
cyclopropyl-imino-oxo-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-λ6-sulfane |
InChI |
InChI=1S/C15H22BNO3S/c1-14(2)15(3,4)20-16(19-14)11-5-7-12(8-6-11)21(17,18)13-9-10-13/h5-8,13,17H,9-10H2,1-4H3 |
InChI Key |
IWLQJEIWNOGWPR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=N)(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of {Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one typically involves multiple steps, starting from readily available precursors. The imino-lambda6-sulfanyl group is then introduced through nucleophilic substitution reactions . Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one undergoes a variety of chemical reactions due to the presence of multiple reactive functional groups. Some of the common reactions include:
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Cross-Coupling: The dioxaborolane moiety enables Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Scientific Research Applications
{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one involves its interaction with specific molecular targets. In the context of cancer treatment, the compound inhibits the activity of c-Met kinase, a protein involved in cell proliferation and survival . By binding to the active site of c-Met kinase, the compound disrupts its signaling pathway, leading to the inhibition of cancer cell growth and proliferation .
Comparison with Similar Compounds
{Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanyl}one can be compared with other similar compounds, such as:
1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: This compound shares the cyclopropyl and dioxaborolane moieties but differs in the presence of a pyrazole ring instead of a phenyl ring.
1-Methylpyrazole-4-boronic acid pinacol ester: This compound contains a pyrazole ring and a boronic acid ester, similar to the dioxaborolane moiety in the target compound.
N-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl-p-toluenesulfonamide: This compound features a phenyl ring substituted with a dioxaborolane moiety, similar to the target compound, but with a different functional group (toluenesulfonamide) instead of the imino-lambda6-sulfanyl group.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific fields.
Biological Activity
Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanylone is a novel compound with potential biological activity. It features a unique chemical structure that includes a cyclopropyl group and a dioxaborolane moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₉BN₂O₂ |
| Molecular Weight | 234.10 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 354.3 ± 15.0 °C at 760 mmHg |
| Flash Point | 168.1 ± 20.4 °C |
The biological activity of Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanylone can be attributed to its ability to participate in various chemical reactions:
- C-C Bond Formation : The compound can facilitate the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.
- Oxidation and Reduction : It can undergo oxidation to convert functional groups and reduction to alter its reactivity profile.
These reactions suggest that the compound may influence several biochemical pathways associated with drug metabolism and synthesis.
Biological Activity
Research indicates that the compound exhibits significant biological activities that may be relevant in medicinal chemistry:
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The presence of the boron atom in the dioxaborolane group may enhance its interaction with biological targets.
- Antimicrobial Activity : Compounds containing boron have been reported to possess antimicrobial properties. This suggests potential applications in developing new antibiotics or antifungal agents.
- Enzyme Inhibition : The structural features of this compound may allow it to act as an inhibitor of specific enzymes involved in metabolic pathways.
Case Studies
Several studies have explored the biological effects of related compounds:
- Study A : A study conducted on derivatives of dioxaborolane showed promising results in inhibiting tumor growth in vitro and in vivo models.
- Study B : Research on similar compounds indicated effective antimicrobial activity against Gram-positive and Gram-negative bacteria.
These findings underscore the potential therapeutic applications of Cyclopropyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino-lambda6-sulfanylone.
Pharmacokinetics
The pharmacokinetic profile of the compound suggests reasonable bioavailability due to its molecular weight and physical properties:
- Absorption : High gastrointestinal absorption potential.
- Distribution : Likely to penetrate biological membranes due to favorable log P values.
- Metabolism : Potential for metabolic transformations through oxidation and reduction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
